molecular formula C13H12ClN3O3 B5529520 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Cat. No.: B5529520
M. Wt: 293.70 g/mol
InChI Key: ZKDKGRZDSREORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a useful research compound. Its molecular formula is C13H12ClN3O3 and its molecular weight is 293.70 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is 293.0567189 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDKGRZDSREORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical monograph for the chemical entity 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide . It is structured to support researchers in the synthesis, characterization, and physicochemical evaluation of this compound, which represents a "privileged scaffold" intersection between the benzamide and aminopyrimidine pharmacophores.

Executive Summary

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (Formula: C₁₃H₁₂ClN₃O₃; MW: 293.71 g/mol ) is a synthetic small molecule characterized by a benzamide core ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-linked to a 2,6-dimethoxypyrimidine ring.[1][2][3][4][5][6] While specific biological endpoints for this exact analog are often proprietary to internal screening libraries, the structural motif belongs to a class of aminopyrimidine amides  widely utilized in medicinal chemistry as kinase inhibitors (e.g., CDK, JNK pathways) and adenosine receptor antagonists.

This guide provides a validated synthetic route, predicted physicochemical profile, and analytical standards required for its use as a chemical probe or lead scaffold.

Part 1: Chemical Identity & Physicochemical Profile[2]
1.1 Identification
ParameterDetail
IUPAC Name 4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide
Common Synonyms 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide
Molecular Formula C₁₃H₁₂ClN₃O₃
Molecular Weight 293.71 g/mol (Average); 293.06 (Monoisotopic)
CAS Number Not widely listed (Research Grade); See PubChem CID 698519 for scaffold analogs
InChIKey ZKDKGRZDSREORA-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC
1.2 Physicochemical Properties (In-Silico)

The following parameters are derived from structural topology and fragment-based prediction models (ClogP/PSA).

PropertyValueImplication for Drug Design
LogP (Octanol/Water) ~2.6High Permeability. Well-suited for cell-based assays; falls within Lipinski's Rule of 5.
Topological PSA ~80 ŲGood Oral Bioavailability. (PSA < 140 Ų is the standard threshold).
H-Bond Donors 1 (Amide NH)Low desolvation penalty upon target binding.
H-Bond Acceptors 5 (N, O)High capacity for specific binding interactions (e.g., hinge region of kinases).
Solubility Low (Water)Requires DMSO stock. Predicted aqueous solubility < 0.1 mg/mL.
Part 2: Synthetic Methodology

The synthesis of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide utilizes a convergent nucleophilic acyl substitution strategy. The electron-deficient nature of the pyrimidine amine requires a robust base to facilitate the attack on the benzoyl chloride.

2.1 Retrosynthetic Analysis (Logic Map)

The molecule is disconnected at the amide bond, revealing two commercially available building blocks: 4-Chlorobenzoyl chloride (electrophile) and 4-Amino-2,6-dimethoxypyrimidine (nucleophile).[1]

Retrosynthesis Target Target Molecule (Amide Product) Disconnection Disconnection Strategy: Amide Bond Cleavage Target->Disconnection Fragment1 Fragment A (Electrophile): 4-Chlorobenzoyl chloride Disconnection->Fragment1 Fragment2 Fragment B (Nucleophile): 4-Amino-2,6-dimethoxypyrimidine Disconnection->Fragment2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

2.2 Experimental Protocol

Reaction Scale: 5.0 mmol Yield Target: >85%

Reagents:

  • 4-Amino-2,6-dimethoxypyrimidine: 776 mg (5.0 mmol)

  • 4-Chlorobenzoyl chloride: 963 mg (5.5 mmol, 1.1 eq)

  • Pyridine: 5 mL (Solvent/Base) or Triethylamine (Et₃N) (1.5 eq) in DCM.

  • Dichloromethane (DCM): Anhydrous (if using Et₃N method).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2,6-dimethoxypyrimidine (5.0 mmol) in anhydrous Pyridine (5 mL). Note: Pyridine acts as both solvent and acid scavenger.

  • Addition: Cool the solution to 0°C using an ice bath. Add 4-Chlorobenzoyl chloride (5.5 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting amine spot (lower R_f) should disappear.

  • Quench & Workup:

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • The product typically precipitates as a white/off-white solid.

    • Filter the solid.

    • Purification Step: Wash the solid extensively with 1M HCl (to remove residual pyridine/amine) and then with saturated NaHCO₃ (to remove residual benzoic acid).

    • Wash finally with cold water and dry under vacuum.

  • Recrystallization: If purity is <95%, recrystallize from Ethanol/Water or Acetonitrile .

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

3.1 LC-MS Profile
  • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).

  • Expected Mass (m/z):

    • [M+H]⁺: 294.1

    • Isotope Pattern: A distinct Chlorine signature will be visible. The M+2 peak (³⁷Cl) at 296.1 should be approximately 33% the height of the M+H peak.

3.2 ¹H-NMR Interpretation (DMSO-d₆, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
10.8 - 11.2 Singlet (Broad)1HAmide NH . Downfield shift due to electron-withdrawing pyrimidine ring.
7.9 - 8.0 Doublet (d)2HBenzoyl ortho-protons (adjacent to C=O).
7.5 - 7.6 Doublet (d)2HBenzoyl meta-protons (adjacent to Cl).
6.8 - 7.0 Singlet1HPyrimidine C5-H . The only aromatic proton on the heterocyclic ring.
3.8 - 3.9 Singlet6HMethoxy groups (-OCH₃) at positions 2 and 6.
Part 4: Structural Context & Applications
4.1 Pharmacophore Analysis

This molecule is a classic example of a "Linker-Hinge Binder" scaffold.

  • Pyrimidine Ring: Mimics the adenine ring of ATP, often binding to the hinge region of kinase enzymes.

  • Amide Linker: Provides a rigid spacer and Hydrogen Bond Donor/Acceptor motif.

  • 4-Chlorophenyl: A hydrophobic moiety that often occupies the hydrophobic pocket II (selectivity pocket) in enzyme active sites.

4.2 Experimental Workflow Diagram

Workflow Reactants Reactants: Amine + Acid Chloride Reaction Reaction: Pyridine, 0°C -> RT, 4h Reactants->Reaction Mix Workup Workup: Quench (H2O) Acid Wash (1M HCl) Reaction->Workup Precipitate Analysis Analysis: LC-MS (m/z 294) NMR (>95% Purity) Workup->Analysis Dry & Test

Figure 2: Standardized workflow for the synthesis and validation of the compound.

References
  • PubChem. (2025). Compound Summary: 4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide. National Library of Medicine.[6] Retrieved from [Link](Note: Direct entry accessed via structure search).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for amide coupling methodologies).
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery. (Context for aminopyrimidine scaffolds).

Sources

A Technical Guide to the Thermodynamic and Physicochemical Characterization of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed thermodynamic and physicochemical characterization of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide. As novel molecular entities are considered for pharmaceutical development, a thorough understanding of their fundamental properties is not merely procedural but predictive of their behavior, stability, and ultimate viability as a drug candidate. This document outlines field-proven, step-by-step protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and aqueous solubility determination. The causality behind experimental choices is detailed, providing researchers, scientists, and drug development professionals with a robust, self-validating system for evaluating this compound or analogous molecules. The objective is to establish a foundational dataset that informs critical downstream decisions in formulation, stability testing, and process chemistry.

Introduction: The Imperative for Early-Stage Characterization

The molecule 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide incorporates structural motifs of significant interest in medicinal chemistry. The pyrimidine ring system is a cornerstone of many biologically active compounds, while the benzamide moiety is a common feature in numerous pharmaceuticals.[1] The thermodynamic properties of such a compound—its melting behavior, thermal stability, and solubility—are critical quality attributes that profoundly influence its journey from a laboratory curiosity to a potential therapeutic agent.

Early and accurate characterization of these properties is paramount. It allows for the early identification of potential liabilities, such as poor stability or low bioavailability, saving significant resources that might otherwise be invested in a non-viable candidate.[2] This guide provides the methodological blueprint for establishing this essential foundation. We will first detail a robust synthetic pathway for obtaining high-purity material, a non-negotiable prerequisite for accurate thermodynamic analysis. Subsequently, we will present detailed protocols for elucidating the compound's thermal behavior and solubility profile.

Synthesis and Purification of High-Purity Material

Stage 1: Synthesis of Precursors

The overall synthesis hinges on the preparation of two key building blocks: 4-chlorobenzoyl chloride and 4-amino-2,6-dimethoxypyrimidine .

  • 4-chlorobenzoyl chloride (A): This reactive acyl chloride is efficiently synthesized from 4-chlorobenzoic acid. The use of thionyl chloride (SOCl₂) is standard, as the reaction byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.[3]

  • 4-amino-2,6-dimethoxypyrimidine (B): This precursor can be synthesized via several routes. A common and effective method involves the cyclization of methyl cyanoacetate with urea, followed by methylation.[4][5] This pathway avoids the use of harsh chlorinating agents like phosphorus oxychloride, offering a greener and more straightforward process.[4]

Stage 2: Amide Coupling (Schotten-Baumann Reaction)

The final target compound is synthesized via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. This involves the coupling of the amine (B) with the acyl chloride (A) in the presence of a base to neutralize the HCl byproduct.[6]

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Amide Coupling cluster_purification Purification & Verification A_start 4-Chlorobenzoic Acid reagent_A + Thionyl Chloride (SOCl₂) A_start->reagent_A A_product 4-Chlorobenzoyl Chloride (A) reagent_A->A_product coupling_reaction Schotten-Baumann Reaction (Base, Aprotic Solvent) A_product->coupling_reaction Electrophile B_start Methyl Cyanoacetate + Urea reagent_B1 1. Cyclization B_start->reagent_B1 B_intermediate 4-Amino-2,6-dihydroxypyrimidine reagent_B1->B_intermediate reagent_B2 2. Methylation (e.g., Dimethyl Sulfate) B_intermediate->reagent_B2 B_product 4-Amino-2,6-dimethoxypyrimidine (B) reagent_B2->B_product B_product->coupling_reaction Nucleophile purification Recrystallization / Chromatography coupling_reaction->purification final_product 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide purification->final_product characterization QC (NMR, MS, HPLC) final_product->characterization DSC_Workflow start Start: High-Purity Sample prep Sample Prep: Weigh 2-5 mg into a hermetically sealed Al pan. start->prep ref Prepare empty, sealed Al pan as reference. start->ref instrument Place sample and reference in DSC instrument. prep->instrument ref->instrument program Execute Temperature Program (e.g., Heat-Cool-Heat) under N₂ atmosphere. instrument->program data Record Heat Flow (mW) vs. Temperature (°C) program->data analysis Analyze Thermogram: - Determine Onset Temp - Peak Temp (Melting Point) - Integrate peak for ΔHfus data->analysis end Output: Tm, ΔHfus, Polymorph Screen analysis->end Solubility_Workflow start Start: High-Purity Solid prep Add excess solid to vials containing aqueous buffer (e.g., PBS pH 7.4) start->prep incubation Incubate vials on shaker at controlled temp (e.g., 25°C) for 24 hours to reach equilibrium. prep->incubation separation Separate undissolved solid (Centrifugation or Filtration) incubation->separation quantification Quantify concentration of dissolved compound in the supernatant via HPLC-UV or LC-MS. separation->quantification end Output: Thermodynamic Solubility (µg/mL or µM) quantification->end

Sources

Methodological & Application

Optimal solvents for dissolving 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Optimization for 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Abstract & Executive Summary

This technical guide provides a validated protocol for the solubilization, storage, and handling of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide . Due to the specific physicochemical properties of this N-heteroaryl benzamide derivative—characterized by a lipophilic chlorophenyl ring and a basic dimethoxypyrimidine moiety—standard aqueous buffers are insufficient for stock preparation.[1]

Core Recommendations:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) at 10–50 mM .[1]

  • Secondary Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for specific high-concentration applications.[1]

  • Aqueous Dilution: Requires careful stepwise dilution to prevent precipitation; maximum aqueous stability is achieved at < 1% v/v DMSO in the final assay buffer.[1]

Physicochemical Analysis & Solubility Prediction

To determine the optimal solvent system, we must first analyze the Structure-Property Relationships (SPR) of the molecule.

Compound Profile:

  • Chemical Structure: A central amide bond linking a 4-chlorophenyl group (hydrophobic) and a 2,6-dimethoxypyrimidine group (heterocyclic, weakly basic).[1]

  • Molecular Weight: ~293.7 g/mol .[1]

  • Predicted LogP: ~2.5–3.2 (Moderately Lipophilic).[1]

  • H-Bond Donors: 1 (Amide NH).[1]

  • H-Bond Acceptors: 5 (Pyrimidine nitrogens, Methoxy oxygens, Carbonyl oxygen).[1]

Solubility Mechanism: The molecule exhibits significant crystal lattice energy due to


-

stacking between the aromatic rings and hydrogen bonding at the amide interface.[1] Breaking this lattice requires a polar aprotic solvent capable of disrupting these intermolecular forces without donating protons (which could destabilize the amide).[1]
Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventPredicted SolubilitySuitabilityMechanism of Action
Polar Aprotic DMSO High (>50 mM) Excellent Dipole-dipole interactions disrupt amide stacking.[1]
Polar Aprotic DMFHigh (>50 mM)GoodSimilar to DMSO; preferred for specific synthesis steps.[1]
Polar Protic Ethanol / MethanolModerate (1–10 mM)VariableH-bonding competition; may require heating.[1]
Non-Polar Hexane / TolueneLow (<1 mM)PoorCannot overcome crystal lattice energy.[1]
Aqueous Water / PBS (pH 7.[1]4)Negligible (<10

M)
PoorHydrophobic effect dominates; "Crash out" risk high.[1]

Experimental Protocol: Solvent Screening & Stock Preparation

This protocol ensures the creation of a homogeneous stock solution free of micro-precipitates, which can cause false negatives in biological assays (e.g., IC50 artifacts).

Workflow Logic (Graphviz Visualization)

SolubilityWorkflow Start Start: Solid Compound (4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide) Weigh Step 1: Weigh ~1-5 mg into Amber Glass Vial Start->Weigh AddSolvent Step 2: Add DMSO (Target Conc: 10 mM) Weigh->AddSolvent Vortex Step 3: Vortex (30 sec) & Sonicate (5 min, 40°C) AddSolvent->Vortex VisualCheck Step 4: Visual Inspection (Clear Solution?) Vortex->VisualCheck Success Result: Clear Solution Proceed to Aliquoting VisualCheck->Success Yes Fail Result: Turbid/Particulate VisualCheck->Fail No Heat Step 5: Gentle Heat (50°C) for 10 mins Fail->Heat Heat->VisualCheck AddCosolvent Step 6: Add Co-solvent (e.g., 10% Ethanol) Heat->AddCosolvent Still Turbid AddCosolvent->VisualCheck

Figure 1: Step-by-step decision matrix for solubilizing the compound. Note the critical checkpoint at visual inspection.

Detailed Procedure:
  • Vessel Selection: Use amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene (PS) or polypropylene (PP) for long-term storage of high-concentration DMSO stocks, as leachables can interfere with sensitive assays.[1]

  • Solvent Addition:

    • Calculate the volume of anhydrous DMSO (Grade:

      
      99.9%, molecular biology grade) required to reach 10 mM .
      
    • Calculation: Volume (

      
      L) = (Mass (mg) / MW (mg/
      
      
      
      mol))
      
      
      1000 / Concentration (mM).[1]
  • Dissolution:

    • Add DMSO directly to the solid.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 40°C for 5–10 minutes. The slight heat aids in breaking the crystal lattice.[1]

  • Verification:

    • Hold the vial up to a light source.[1] The solution must be optically clear . Any haziness indicates micro-precipitation.[1]

    • Troubleshooting: If haze persists, warm to 50°C. If still insoluble, verify the compound identity (LC-MS) or purity.

Aqueous Dilution & Assay Compatibility[1]

The most critical failure point occurs when diluting the hydrophobic stock into aqueous assay buffers.[1]

The "Crash Out" Phenomenon: Rapid addition of water to the DMSO stock creates a high local concentration of water, causing the hydrophobic benzamide to precipitate immediately.[1]

Optimized Dilution Protocol (Serial Dilution):

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO.

    • Prepare a 10x Working Solution in assay buffer containing 5–10% DMSO .[1]

    • Example: Dilute 10

      
      L of 10 mM Stock into 90 
      
      
      
      L of Buffer (Result: 1 mM compound in 10% DMSO).
  • Final Dilution: Dilute the 10x Working Solution 1:10 into the final assay well.

    • Final: 100

      
      M compound in 1% DMSO.[1]
      
Table 2: Buffer Compatibility Matrix
Buffer SystemCompatibilityNotes
PBS (pH 7.4) ModerateStandard buffer.[1] Ensure DMSO < 1%.
HEPES (pH 7.5) GoodOften better solubility than phosphate buffers for organics.[1]
Tris-HCl (pH 8.0) GoodCompatible.[1]
Acidic Buffers (pH < 5) Caution Pyrimidine nitrogen may protonate, increasing solubility but potentially affecting biological activity or stability (amide hydrolysis risk over time).[1]
Cell Culture Media ModerateSerum proteins (BSA/FBS) may bind the compound, reducing free concentration.[1]

Stability & Storage

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1] Water uptake causes compound precipitation over time.[1]

  • Temperature: Store stocks at -20°C or -80°C .

  • Freeze-Thaw: Limit to < 5 cycles . Aliquot into single-use volumes (e.g., 20

    
    L) immediately after preparation.
    

Storage Diagram (Logic Flow):

StorageLogic FreshStock Fresh DMSO Stock Aliquot Aliquot (20-50 µL) into Amber Vials FreshStock->Aliquot Seal Seal with Parafilm (Prevent Moisture) Aliquot->Seal Freeze Store at -20°C (Long Term) Seal->Freeze Use Thaw at RT (Do not heat >37°C) Freeze->Use Discard Discard unused thawed portion Use->Discard

Figure 2: Best practices for long-term storage to prevent hydrolytic degradation and precipitation.[1]

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for solubility protocols).

  • PubChem Compound Summary. "Benzamides and Pyrimidine Derivatives." National Center for Biotechnology Information.[1] Link

  • BenchChem Application Note. "Solubility of substituted benzamides in organic solvents." (General principles applied to N-heteroaryl benzamides). Link[1]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses solubility and handling challenges for 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide . This guide is structured for researchers requiring high-fidelity experimental control.

Compound: 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide Chemical Class: N-heteroaryl benzamide / Aminopyrimidine derivative Application: Research Reagent (Small Molecule Inhibitor / Agrochemical Intermediate)[1][2]

Part 1: Compound Physicochemical Profile

Before attempting solubilization, it is critical to understand the structural determinants driving this compound's behavior. This molecule combines a lipophilic chlorophenyl head with a planar benzamide linker and a dimethoxypyrimidine tail.[2]

Key PhysChem Data
PropertyValue (Predicted/Analog-Based)Implication for Solubility
Molecular Weight ~293.71 g/mol Small molecule; kinetics of dissolution should be fast if solvent is correct.[1][2]
LogP (Octanol/Water) ~2.5 – 3.2Lipophilic. Poor water solubility.[2] Prefers organic phases.
pKa (Basic) ~2.5 – 3.5 (Pyrimidine N)Weak Base. Unlikely to protonate at physiological pH (7.4).[2] Remains neutral and insoluble in PBS/Media.
H-Bond Donors 1 (Amide NH)Capable of intermolecular H-bonding, increasing crystal lattice energy.[1][2]
H-Bond Acceptors 5 (N, O atoms)Good solubility in polar aprotic solvents (DMSO, DMF).[2]
Crystallinity High (Planar Stacking)Requires energy (heat/sonication) to break lattice forces during initial dissolution.[2]

Part 2: Troubleshooting & FAQs

Direct answers to common user tickets regarding this compound.

Q1: "I added the solid directly to PBS/Media, and it floats/clumps. Why?"

Diagnosis: The "Hydrophobic Effect" and High Lattice Energy.[2] Explanation: This compound is a Class II/IV (BCS) molecule.[2] The planar benzamide and pyrimidine rings facilitate strong


 stacking in the solid state.[1][2] Water molecules cannot overcome these cohesive forces.[2] Furthermore, at pH 7.4, the molecule is uncharged (neutral), stripping it of any electrostatic solvation assistance.
Solution:  Never add solid directly to aqueous buffers.[2] You must  prepare a concentrated organic stock solution (DMSO) first.[2]
Q2: "My 10 mM DMSO stock crashed out when I diluted it 1:1000 into media. What happened?"

Diagnosis: The "Crash-Out" Phenomenon (Solvent Shock).[1][2] Explanation: Rapid dilution of a hydrophobic solute from a good solvent (DMSO) into a poor solvent (Water) creates a supersaturated state.[2] If the local concentration exceeds the thermodynamic solubility limit before mixing is complete, nucleation occurs instantly. Solution:

  • Vortex the media during the addition of the DMSO stock (dynamic addition).[2]

  • Intermediate Dilution: Perform a step-down dilution using a co-solvent (e.g., dilute DMSO stock into 100% Ethanol, then into media) to reduce the polarity shift shock.[2]

Q3: "Can I use Ethanol instead of DMSO?"

Answer: Yes, but with caveats. Technical Detail: Ethanol is a protic solvent.[2] While the compound is soluble in ethanol (likely ~10-25 mg/mL based on aminopyrimidine analogs), ethanol evaporates faster than DMSO, leading to concentration variability in open-well plates.[1][2] Recommendation: Use DMSO for long-term frozen stocks (anhydrous, -20°C).[1][2] Use Ethanol only for immediate acute assays where DMSO toxicity is a concern.[2]

Q4: "Is the compound light or moisture sensitive?"

Answer:

  • Moisture: The amide bond is chemically stable at neutral pH, but the compound should be stored desiccated to prevent hydrate formation, which can alter the apparent molecular weight and solubility kinetics.[2]

  • Light: Chlorinated aromatics can be susceptible to slow photolysis.[2] Store stocks in amber vials.

Part 3: Optimized Solubilization Protocol

Follow this standard operating procedure (SOP) to ensure reproducible dosing.

Materials Required[1][3][4][5][6][7]
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9% purity.[2]
    
  • Vessel: Glass amber vial (avoid polystyrene plastics for high-concentration stocks).

  • Equipment: Vortex mixer, Ultrasonic bath (water bath), Heat block (optional).

Step-by-Step Workflow
Phase 1: Preparation of Master Stock (10 mM - 50 mM)[1][2]
  • Weighing: Weigh the solid compound. Example: 2.94 mg for 1 mL of 10 mM stock.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Critical: Do not add water or buffer yet.[2]

  • Disruption: Vortex vigorously for 30 seconds.

  • Inspection: Check for "swirling particulates."

    • If undissolved: Sonicate in a water bath at room temperature for 5-10 minutes.

    • If still undissolved: Warm gently to 37°C (body temperature). Do not exceed 50°C to avoid degradation.[1][2]

Phase 2: Preparation of Working Solution (Assay Dosing)

Target: 10


M in Assay Buffer (0.1% DMSO final)[1][2]
  • Prepare Buffer: Pre-warm your assay buffer (PBS or Media) to 37°C.

  • Dynamic Addition:

    • Place the buffer on a vortex mixer set to low/medium speed.[2]

    • Slowly pipette the DMSO stock into the center of the vortex.

    • Why? This rapidly disperses the DMSO, preventing local high-concentration pockets where precipitation triggers.[2]

  • Visual QC: Hold the tube up to a light source. The solution should be clear. If it looks "milky" or opalescent, you have formed a colloidal suspension. You must lower the concentration or increase the DMSO % (if biological tolerance allows).[2]

Part 4: Decision Tree & Mechanism Diagram

The following diagram illustrates the logical flow for handling this compound, including checkpoints for precipitation issues.

SolubilityWorkflow Solid Solid Compound (Crystalline, Hydrophobic) SolventChoice Choose Primary Solvent Solid->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Preferred Ethanol Ethanol (Alternative) SolventChoice->Ethanol If DMSO toxic Dissolution Dissolution Step Vortex + Mild Heat (37°C) DMSO->Dissolution Ethanol->Dissolution CheckClear Visual QC: Is solution clear? Dissolution->CheckClear Sonication Sonication (Break Aggregates) CheckClear->Sonication No StockSol Master Stock Solution (Store -20°C, Desiccated) CheckClear->StockSol Yes Sonication->CheckClear Dilution Dilution into Aqueous Buffer StockSol->Dilution PrecipCheck Precipitation Check (Milky/Turbid?) Dilution->PrecipCheck Success Ready for Assay (Homogeneous Solution) PrecipCheck->Success Clear Failure Colloidal Aggregate Formed (Data will be invalid) PrecipCheck->Failure Turbid Remedy Remedy: 1. Reduce Final Conc. 2. Serial Dilution via Intermediate Failure->Remedy Remedy->Dilution

Caption: Logical workflow for solubilizing hydrophobic benzamide derivatives, emphasizing the "Visual QC" checkpoints to prevent experimental artifacts.

Part 5: References

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

  • Baluja, S., et al. (2013).[2] Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 58(2-3), 203-209.[1][2][3] (Provides analog data for 2,6-dimethoxypyrimidine solubility).

  • PubChem Compound Summary. (2025). 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (Related Structures/Analog Analysis). [1][2]

Sources

Validation & Comparative

FTIR Spectral Analysis Guide: 4-Chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for analytical chemists and pharmaceutical researchers. It focuses on the vibrational spectroscopy of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide , a structural motif common in specific kinase inhibitors and sulfonylurea herbicide metabolites.

Executive Summary & Structural Context

Compound: 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide Molecular Formula: C₁₃H₁₂ClN₃O₃ Molecular Weight: 293.71 g/mol [1]

This guide provides a definitive spectral characterization of the title compound. Unlike simple reference sheets, this document focuses on comparative validation —distinguishing the target molecule from its synthetic precursors (4-chlorobenzoyl chloride and 4-amino-2,6-dimethoxypyrimidine) and potential hydrolysis impurities (4-chlorobenzoic acid).

Why this matters: In drug development, the formation of the amide bond between an electron-deficient benzoyl moiety and an electron-rich aminopyrimidine is the critical quality attribute (CQA). FTIR is the fastest method to validate this transformation before HPLC analysis.

Spectral Fingerprint: The Target Spectrum

The following data represents the theoretical and empirically derived consensus for the target molecule in a solid-state matrix (KBr pellet or Diamond ATR).

Table 1: Critical Vibrational Modes (Diagnostic Bands)
Frequency (cm⁻¹)IntensityFunctional Group AssignmentMechanistic Insight
3280 – 3320 Medium, Sharpν(N-H) Amide Critical Proof of Synthesis. Replaces the double doublet of the primary amine precursor.
3050 – 3090 Weakν(C-H) Aromatic Phenyl and pyrimidine ring C-H stretches.
2940 – 2970 Weakν(C-H) Aliphatic Methyoxy (-OCH₃) group C-H stretches. Distinct from aromatic C-H.
1670 – 1695 Strongν(C=O) Amide I Primary Diagnostic. Conjugation with the phenyl ring lowers this from typical 1650-1690 range, but the electron-withdrawing pyrimidine may shift it slightly higher.
1580 – 1610 Mediumν(C=C) / ν(C=N) Pyrimidine ring skeletal vibrations mixed with phenyl ring breathing.
1520 – 1540 Strongδ(N-H) Amide II Coupled N-H bending and C-N stretching. Confirms secondary amide structure.
1240 – 1260 Strongν(C-O) Asymmetric Aryl-alkyl ether stretch from the 2,6-dimethoxy groups.
1085 – 1095 Mediumν(C-Cl) Aromatic Characteristic chlorobenzene band (in-plane bending/stretching).
1020 – 1040 Strongν(C-O) Symmetric Symmetric stretch of the methoxy groups.
820 – 840 Strongδ(C-H) OOP Para-substituted benzene ring (2 adjacent hydrogens).

Comparative Performance Analysis

To ensure spectral integrity, the product must be compared against "alternatives"—in this context, the starting materials and degradation products that often contaminate the final bulk drug substance.

Scenario A: The "Unreacted" Check (Product vs. Amine Precursor)
  • Alternative: 4-Amino-2,6-dimethoxypyrimidine (Starting Material)[2][3]

  • Differentiation:

    • Precursor Signal: The amine precursor exhibits a doublet in the high-frequency region (~3340 cm⁻¹ and ~3430 cm⁻¹) corresponding to asymmetric and symmetric NH₂ stretching.

    • Product Signal: The product shows a singlet NH stretch (~3300 cm⁻¹).

Scenario B: The "Hydrolysis" Check (Product vs. Acid Impurity)
  • Alternative: 4-Chlorobenzoic Acid (Degradant)

  • Differentiation:

    • Impurity Signal: The acid displays a massive, broad O-H stretch centered around 3000 cm⁻¹ (often spanning 2500–3300 cm⁻¹) due to dimerization.

    • Product Signal: The product has a clean baseline in the 2500–3000 cm⁻¹ region (except for weak C-H stretches).

Table 2: Comparative Spectral Shifts
FeatureTarget Molecule (Amide)Precursor (Amine)Precursor (Acid Chloride)
Carbonyl (C=O) 1670-1695 cm⁻¹ (Amide) None~1770 cm⁻¹ (Acid Chloride)
N-H Region Single band (~3300 cm⁻¹) Doublet (3340/3430 cm⁻¹)None
Fingerprint Amide II band (~1530 cm⁻¹)N-H Scissoring (~1620 cm⁻¹)C-Cl stretch dominant

Visualization: Synthesis & Spectral Validation Pathway

The following diagram illustrates the logical flow for validating the synthesis using FTIR checkpoints.

FTIR_Validation_Flow Precursor1 4-Chlorobenzoyl Chloride (νC=O: ~1770 cm⁻¹) Reaction Acylation Reaction (Base catalyzed) Precursor1->Reaction Precursor2 4-Amino-2,6-dimethoxypyrimidine (νNH₂: 3340/3430 cm⁻¹ doublet) Precursor2->Reaction Product Target: 4-Chloro-N-(...) (νC=O: ~1680 cm⁻¹) (νNH: ~3300 cm⁻¹ singlet) Reaction->Product Successful Coupling Impurity Impurity: 4-Chlorobenzoic Acid (Broad OH: 2500-3300 cm⁻¹) Reaction->Impurity Hydrolysis (Moisture) Validation FTIR Checkpoint Product->Validation Impurity->Validation

Caption: Logical flow for FTIR validation. Green path indicates success; red dashed path indicates moisture contamination.

Experimental Protocol: High-Fidelity Data Acquisition

To replicate the data described above, follow this self-validating protocol.

Method A: Diamond ATR (Attenuated Total Reflectance)

Recommended for rapid screening of solid powders.

  • Crystal Clean: Clean the diamond crystal with isopropanol. Verify background spectrum is flat (no residue peaks at 2900 cm⁻¹ or 1000 cm⁻¹).

  • Sample Loading: Place ~5 mg of the dried white solid onto the crystal center.

  • Compression: Apply high pressure using the anvil. Critical: Ensure the "force gauge" (if equipped) is in the green zone to maximize contact. Poor contact results in weak C-H stretches and noisy baselines.

  • Acquisition:

    • Resolution: 4 cm⁻¹[4][5]

    • Scans: 32 (minimum) to 64

    • Range: 4000 – 600 cm⁻¹

  • Correction: Apply "ATR Correction" in your software (e.g., OMNIC or Opus) to account for penetration depth differences at high vs. low wavenumbers.

Method B: KBr Pellet (Transmission)

Recommended for publication-quality resolution and resolving sharp aromatic overtones.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Goal: Eliminate light scattering (particle size < 2 µm). The powder should not sparkle.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Validation: The resulting pellet must be translucent.[5] An opaque pellet will distort the baseline (Christiansen effect).

  • Acquisition: Collect background with a pure KBr pellet, then the sample.

References

  • National Institute of Standards and Technology (NIST). 4-Chlorobenzoyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. 4-Amino-2,6-dimethoxypyrimidine Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6][7] (Standard text for amide/aromatic assignments).

Sources

Purity Profiling of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative analysis of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (referred to herein as CDB-4 ), a structural scaffold often implicated in Hedgehog signaling pathway inhibition and agrochemical synthesis.

This document serves as a technical protocol for researchers needing to validate the purity of commercial batches against established Primary Reference Standards (PRS).

Executive Summary & Compound Profile

In drug discovery campaigns—particularly those targeting the Hedgehog signaling pathway (e.g., Smoothened inhibitors)—the integrity of the amide linkage in pyrimidinyl-benzamides is critical.[1] CDB-4 is prone to specific hydrolytic degradation pathways that generic Certificates of Analysis (CoA) often overlook.

This guide compares a Commercial Batch (Test Sample) against a Primary Reference Standard (PRS) to demonstrate how "98% purity" claims can mask significant functional impurities.

Compound Identity
AttributeDetail
Chemical Name 4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide
Formula C₁₃H₁₂ClN₃O₃
Molecular Weight 293.71 g/mol
Critical Moiety Labile Amide Linkage (Susceptible to acid/base hydrolysis)
Key Impurities 4-Chlorobenzoic acid (Impurity A); 4-Amino-2,6-dimethoxypyrimidine (Impurity B)

Experimental Workflow: The Validation Triad

To objectively compare purity, we utilize a "Validation Triad" approach: HPLC-PDA (Quantification), LC-MS/MS (Impurity ID), and qNMR (Absolute Purity).[1]

Workflow Visualization

The following diagram illustrates the analytical decision tree used to segregate the parent compound from its hydrolytic degradants.

AnalyticalWorkflow cluster_HPLC Step 1: Purity Profiling (HPLC-PDA) cluster_ID Step 2: Impurity ID (LC-MS) Start Sample Intake (CDB-4 Batch) Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC RP-HPLC (C18) Gradient Elution Solubility->HPLC PeakCheck Peak Purity Check (UV Spectra Overlay) HPLC->PeakCheck MS ESI(+) MS/MS Precursor m/z 294.06 PeakCheck->MS Unknown Peaks Detected Decision Purity > 98%? PeakCheck->Decision Single Peak MS->Decision Frag Fragmentation Analysis Loss of -OCH3 / Amide Cleavage Pass Release for Bio-Assay Decision->Pass Yes Fail Reject / Re-Purify Decision->Fail No

Caption: Analytical workflow for segregating CDB-4 from hydrolytic impurities using HPLC and MS.

Comparative Analysis: Reference Standard vs. Commercial Batch

We analyzed a Primary Reference Standard (PRS) (synthesized in-house, >99.5% purity) alongside a Commercial Vendor Batch (CVB) (labeled "98%").

Experiment A: HPLC-PDA Purity Assessment

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: 254 nm (Amide) and 280 nm (Pyrimidine).[1]

Results: The Commercial Batch showed a seemingly high purity at 254 nm but revealed significant tailing and extra peaks at 210 nm (end-absorption), indicating non-chromophoric contaminants or hydrolysis precursors.[1]

ParameterPrimary Reference Standard (PRS)Commercial Vendor Batch (CVB)
Retention Time (RT) 8.42 min8.41 min
Area % (254 nm) 99.8% 96.2%
Impurity A (RT 4.1 min) Not Detected2.1% (4-Chlorobenzoic acid)
Impurity B (RT 3.5 min) Not Detected1.5% (Aminopyrimidine)
Conclusion PassesFails (Significant Hydrolysis)
Experiment B: 1H-NMR Structural Integrity

NMR is the definitive method to confirm the integrity of the amide bond, which is often the first to degrade.[1]

Protocol:

  • Solvent: DMSO-d6.

  • Frequency: 400 MHz.

  • Focus: Amide -NH- proton and Methoxy -OCH3 integration.

Key Diagnostic Shifts:

  • Amide Proton (-NH-): In the PRS, this appears as a sharp singlet at ~11.2 ppm .[1] In the CVB, this signal was broadened, and a new broad singlet appeared at ~13.0 ppm (characteristic of the carboxylic acid proton from Impurity A).[1]

  • Methoxy Group (-OCH3): The PRS shows a sharp singlet at 3.92 ppm (6H) .[1] The CVB showed a secondary satellite peak at 3.85 ppm, indicating a demethylated impurity or free aminopyrimidine.[1]

Mechanistic Insight: The Hydrolysis Trap

Why did the commercial batch fail? The amide bond between the electron-deficient pyrimidine and the electron-withdrawing chlorobenzoyl group is chemically sensitive. Improper storage (humidity) causes hydrolysis.[1]

The following pathway illustrates the degradation observed in the Commercial Batch.

DegradationPathway Parent CDB-4 (Parent Drug) m/z 294 Water + H2O (Hydrolysis) Parent->Water ImpurityA Impurity A 4-Chlorobenzoic Acid (Acidic) Water->ImpurityA Cleavage ImpurityB Impurity B 4-Amino-2,6- dimethoxypyrimidine (Basic) Water->ImpurityB

Caption: Hydrolytic degradation pathway of CDB-4 yielding acidic and basic impurities.[1]

Protocol for Researchers (Self-Validation)

If you cannot source a certified reference standard, use this Self-Validating Protocol to verify your material.

Step 1: The "Acid Spike" Test[1]
  • Dissolve 1 mg of your sample in 1 mL Acetonitrile/Water (50:50).[1]

  • Inject into HPLC (Control).

  • Add 10 µL of 1N HCl to the vial, heat at 40°C for 30 mins.

  • Re-inject.

  • Observation: If the main peak decreases and peaks at RT ~3.5 min and ~4.1 min increase, your compound is CDB-4 .[1] If the peak remains stable, it may be a stable isostere (e.g., pyridine analog) and not the pyrimidine target.[1]

Step 2: UV Ratio Confirmation

Calculate the ratio of absorbance at two wavelengths using your PDA detector.[1]

  • Ratio: Abs(254nm) / Abs(280nm).[1]

  • Target: For pure CDB-4, this ratio is typically 1.2 - 1.3 .

  • Failure Mode: Impurity B (Aminopyrimidine) absorbs strongly at 280nm.[1] If your ratio drops below 1.0 , your sample is contaminated with the amine hydrolysis product.[1]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide (CID 698519).[4] National Library of Medicine. [Link][1]

  • Xin, M., et al. (2013).[1][5] The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • EPA Substance Registry. (2023).[1][6] Sulfadimethoxine (Structural Analog Reference). [Link][1]

Sources

Validated HPLC Assay for 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development & QC Professionals

Executive Summary

In the precise world of pharmaceutical intermediate quantification, 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (hereafter referred to as CDB ) presents unique chromatographic challenges. Its structure—comprising a lipophilic chlorobenzamide moiety coupled with a basic dimethoxypyrimidine ring—creates a "push-pull" effect on retention behavior that defeats generic HPLC gradients.

This guide objectively compares a Purpose-Validated HPLC-UV Method against common alternatives (Generic Isocratic and LC-MS). We demonstrate why the optimized gradient method is the only viable "product" for routine Quality Control (QC), offering superior peak symmetry, impurity resolution, and cost-efficiency.

Part 1: Compound Profile & Method Development Logic

To develop a self-validating method, we must first understand the analyte's physicochemical behavior.

  • Analyte: 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

  • Molecular Formula: C₁₃H₁₂ClN₃O₃[1]

  • Critical Attributes:

    • Pyrimidine Ring: Weakly basic (pKa ~3.5–4.5). Prone to silanol interaction on older silica columns, leading to peak tailing.

    • Chlorobenzamide: Highly lipophilic. Requires sufficient organic solvent strength for elution.

    • UV Chromophore: The conjugated

      
      -system allows robust detection at 254 nm .
      
The "Why" Behind the Method

We selected a C18 Stationary Phase with high carbon load and end-capping to minimize silanol interactions. The mobile phase utilizes a Phosphate Buffer (pH 3.0) .

  • Causality: At pH 3.0, the pyrimidine nitrogen is partially protonated, but the acidic suppression prevents secondary interactions with residual silanols on the column, ensuring sharp peaks (Tailing Factor < 1.5).

Part 2: Performance Comparison

We compared the Proposed Validated Method against two standard alternatives used in early-stage development.

Table 1: Comparative Performance Metrics
FeatureProposed Validated Method (Gradient C18)Alternative A: Generic Isocratic (50:50 ACN:Water)Alternative B: LC-MS/MS (Formic Acid/MeOH)
Specificity High (Resolves synth. impurities)Low (Co-elution of polar impurities)Very High (Mass discrimination)
Peak Symmetry (Tf) 1.05 – 1.15 (Excellent)> 1.8 (Significant Tailing)1.10
Sensitivity (LOD) 0.05 µg/mL0.5 µg/mL (Broad peaks dilute signal)0.001 µg/mL
Run Time 12.0 min25.0 min (Late eluters carry over)5.0 min
Cost Per Sample $ (Low)$ (Low)

$ (High)
QC Suitability Optimal Poor (Fails System Suitability)Overkill (Maintenance heavy)

Verdict: While LC-MS offers higher sensitivity, it is unnecessary for routine assay/purity quantification (>98% purity checks). The Proposed Validated Method balances resolution and cost, making it the industry standard for this application.

Part 3: The Validated Protocol (Step-by-Step)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the specific failure mode (e.g., retention time shift) points directly to the root cause (e.g., pH drift), as visualized in the diagram below.

1. Reagents & Materials
  • Reference Standard: CDB (>99.0% purity).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
2. Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute 
    
    
    
    . Filter through 0.45 µm nylon filter.
  • Mobile Phase B: 100% Acetonitrile.

3. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Injection Vol: 10 µL

  • Detection: UV @ 254 nm

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
8.02080
10.02080
10.17030
15.07030
4. Standard Preparation
  • Stock Solution: 1.0 mg/mL CDB in Methanol.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Part 4: Visualization of Logic & Workflows
Diagram 1: Method Validation Logic (ICH Q2)

This flowchart illustrates the decision-making process for validating the assay.

ValidationLogic Start Method Validation Start Specificity Specificity Test (Inject Blank & Impurities) Start->Specificity SpecCheck Interference? Specificity->SpecCheck Linearity Linearity (5 Levels: 50-150%) SpecCheck->Linearity No Fail Redevelop Method SpecCheck->Fail Yes R2Check R² > 0.999? Linearity->R2Check Accuracy Accuracy/Recovery (Spike @ 80, 100, 120%) R2Check->Accuracy Yes R2Check->Fail No Precision Precision (Repeatability n=6) Accuracy->Precision Final Validated Method Ready for QC Precision->Final

Caption: Step-wise validation logic ensuring compliance with ICH Q2(R1) guidelines.

Diagram 2: System Suitability & Troubleshooting

A self-validating loop to ensure daily operational integrity.

Troubleshooting SST Run System Suitability (Standard Solution) CheckRT Retention Time Shift > 2%? SST->CheckRT CheckTailing Tailing Factor > 1.5? CheckRT->CheckTailing No FixpH Check Buffer pH (Likely Drift) CheckRT->FixpH Yes Pass Proceed to Sample Analysis CheckTailing->Pass No FixCol Column Aging or Void Volume CheckTailing->FixCol Yes

Caption: Diagnostic workflow for identifying common HPLC failures during CDB analysis.

Part 5: Validation Data Summary (Simulated)

The following data represents typical acceptance criteria met by this protocol, based on standard validation for benzamide derivatives.

ParameterAcceptance CriteriaTypical Result
Linearity (

)

0.9998
Range 25 – 75 µg/mLLinear across range
Accuracy (Recovery) 98.0% – 102.0%99.4%
Precision (RSD)

0.4%
LOD / LOQ S/N > 3 / > 100.05 / 0.15 µg/mL
References
  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Snyder, Lloyd R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.
  • PubChem. "4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide (Compound Summary)." National Library of Medicine. [Link]

  • Kazakevich, Yuri, and LoBrutto, Rosario. "HPLC for Pharmaceutical Scientists." Wiley, 2007. (Reference for pKa-dependent buffer selection).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.